6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ol
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Overview
Description
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ol is a heterocyclic compound with a fused ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ol can be achieved through several methods. One common approach involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride . Another method includes the nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles to synthesize the corresponding 3-nitro derivatives .
Industrial Production Methods
the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: Substitution reactions, such as nitration, can be carried out using a mixture of sulfuric and nitric acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation over Raney nickel is a typical method for reduction.
Substitution: Nitration is performed using sulfuric and nitric acids.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Dechlorinated derivatives.
Substitution: Nitro derivatives such as 2-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ol has several scientific research applications:
Chemistry: Used in the synthesis of various derivatives for studying structure-activity relationships.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored as a potential inhibitor for specific protein targets, such as WDR5 WIN-site inhibitors.
Industry: Utilized in the development of ionic liquids for applications in fuel cells and batteries.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ol involves its interaction with specific molecular targets. For instance, it acts as an inhibitor for the WDR5 WIN-site, a chromatin-regulatory scaffold protein overexpressed in various cancers . The compound binds to the WIN site within WDR5, disrupting its function and potentially leading to anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: Shares a similar fused ring structure and is used in ionic liquid research.
2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole: Used as an intermediate in the synthesis of various derivatives.
Uniqueness
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ol is unique due to its specific hydroxyl group at the 3-position, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C6H8N2O |
---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ol |
InChI |
InChI=1S/C6H8N2O/c9-6-4-7-5-2-1-3-8(5)6/h4,9H,1-3H2 |
InChI Key |
ICXSFMAKVZBRBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC=C(N2C1)O |
Origin of Product |
United States |
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